4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Description
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine (CAS No. 2088941-79-9) is a heterocyclic compound with the molecular formula C₁₆H₁₁F₃N₄ and a molecular weight of 316.280 g/mol. Its IUPAC name is 4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine. The compound features a pyridine ring linked to a pyrimidine moiety, with a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl group (Figure 1). This electron-withdrawing group enhances lipophilicity and may influence binding interactions in biological systems. The molecule has 1 hydrogen bond donor and 4 hydrogen bond acceptors, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBVTLGWLUOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyrimidine rings.
Coupling Reactions: The key step involves coupling the pyridine and pyrimidine rings using Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Reaction Conditions: The reaction is carried out under mild conditions using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, which are useful for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
- Molecular Formula : C₁₆H₁₄N₄O
- Molecular Weight : 278.310 g/mol
- Substituent : Methoxy (-OCH₃) at the phenyl ring’s ortho position.
- Hydrogen Bonding: 1 donor, 5 acceptors.
- Key Differences: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing -CF₃ group. This may alter π-π stacking or dipole interactions in target binding . Lower molecular weight (278 vs. 316 g/mol) due to replacement of three fluorine atoms with a methoxy group. Increased hydrogen bond acceptors (5 vs.
6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₁₄H₁₅F₃N₄
- Molecular Weight : 296.290 g/mol
- Substituents: Trifluoromethyl (-CF₃) on pyridine, dimethylamino (-N(CH₃)₂) at position 2, and aniline at position 4.
- Key Differences: The dimethylamino group introduces strong electron-donating effects, which may stabilize charge interactions in acidic environments.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Molecular Formula : C₁₂H₁₆N₂O₃S₂
- Molecular Weight : 300.400 g/mol
- Substituents : Thietane ring and ester group.
- Key Differences :
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | C₁₆H₁₁F₃N₄ | 316.280 | -CF₃ (phenyl) | 1 | 4 |
| 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | C₁₆H₁₄N₄O | 278.310 | -OCH₃ (phenyl) | 1 | 5 |
| 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | C₁₄H₁₅F₃N₄ | 296.290 | -CF₃ (pyridine), -N(CH₃)₂ | 1 | 4 |
Implications of Substituent Modifications
- In contrast, -OCH₃ may engage in hydrogen bonding or cation-π interactions .
- Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy analogs, suggesting enhanced membrane permeability but possible challenges in aqueous solubility .
- Metabolic Stability: Fluorine atoms in -CF₃ may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 316.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
- Oxidation and Reduction : Various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are employed to modify the compound's structure.
The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity to hydrophobic pockets in proteins, thus affecting cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that derivatives of pyrimidine exhibited significant cytotoxicity against HeLa cells, with encapsulated formulations showing improved efficacy compared to free forms .
Table 1: Anticancer Efficacy of Pyrimidine Derivatives
| Compound Type | IC50 (μg/mL) | Tumor Inhibition (%) |
|---|---|---|
| Encapsulated Pyrimidine | 20 | 66.47 ± 26.8 |
| Free Pyrimidine | 20 | 50.46 ± 16.24 |
| 5-Fluorouracil | - | 14.47 ± 9.22 |
This table summarizes the effectiveness of different formulations against tumor cells, indicating that encapsulation enhances therapeutic outcomes.
Other Biological Activities
Beyond anticancer effects, pyrimidine derivatives have been studied for their:
- Antibacterial : Demonstrated activity against various bacterial strains .
- Antiviral : Potential in inhibiting viral replication .
- Antiparasitic : Efficacy against parasitic infections has also been reported .
Case Studies
- In vitro Studies : A study assessed the cytotoxic effects of encapsulated pyrimidines on HeLa cells, revealing a substantial reduction in cell viability (75.91%) at a concentration of 20 μg/mL.
- In vivo Studies : Research involving Swiss albino mice indicated significant tumor inhibition rates when treated with liposomal formulations of pyrimidines compared to conventional therapies like 5-fluorouracil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
